molecular formula C18H20BrNO4 B5072651 ethyl methyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

ethyl methyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5072651
M. Wt: 394.3 g/mol
InChI Key: CGEYADXIXAZCSC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The presence of ester groups (COO-) suggests that it might have been synthesized from a carboxylic acid precursor .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine ring, followed by various substitutions to add the methyl, ethyl, and bromophenyl groups . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic core, while the various substituents add complexity and potentially affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the ester groups, and the bromophenyl group. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions . The ester groups can undergo hydrolysis, among other reactions . The bromophenyl group can participate in various reactions typical of aryl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar ester groups could enhance its solubility in polar solvents . The bromine atom might make the compound denser than similar compounds without halogens .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices . Specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science . Studies could also investigate its environmental impact and ways to mitigate any negative effects .

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-6-8-13(19)9-7-12/h6-9,16,20H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEYADXIXAZCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Br)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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